3-methyl-4-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine
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Description
3-methyl-4-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine is a useful research compound. Its molecular formula is C15H20N4OS and its molecular weight is 304.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 304.13578245 g/mol and the complexity rating of the compound is 325. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 3-methyl-4-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine is the Neurokinin Receptor . Neurokinin receptors are a class of G protein-coupled receptors that bind tachykinins, a family of peptides that function as neurotransmitters. They play a crucial role in many physiological and pathological processes, including pain perception, cardiovascular homeostasis, and inflammatory responses .
Mode of Action
The compound interacts with its target, the Neurokinin Receptor, by binding to it This binding event triggers a series of biochemical reactions that lead to the activation or inhibition of downstream signaling pathways
Properties
IUPAC Name |
3-methyl-5-[4-[(3-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-1,2,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4OS/c1-11-9-16-6-3-14(11)20-10-13-4-7-19(8-5-13)15-17-12(2)18-21-15/h3,6,9,13H,4-5,7-8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQHAGCKADNMTNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)OCC2CCN(CC2)C3=NC(=NS3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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